N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a sulfamoylphenyl core linked to a 2,6-dimethylpyrimidin-4-yl group and a 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl moiety via a sulfanylacetamide bridge.
Properties
Molecular Formula |
C23H24N8O3S2 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H24N8O3S2/c1-4-31-22(17-9-11-24-12-10-17)28-29-23(31)35-14-21(32)27-18-5-7-19(8-6-18)36(33,34)30-20-13-15(2)25-16(3)26-20/h5-13H,4,14H2,1-3H3,(H,27,32)(H,25,26,30) |
InChI Key |
ZLERZRKOSVRHAN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Sulfamoylation of 4-Aminophenylacetamide
The synthesis begins with the sulfamoylation of 4-aminophenylacetamide using 2,6-dimethylpyrimidin-4-sulfamoyl chloride under basic conditions.
Reaction Conditions
-
Solvent: Anhydrous dichloromethane (DCM)
-
Base: Triethylamine (TEA, 2.5 equiv)
-
Temperature: 0°C → room temperature (RT), 12 hours
Mechanistic Insight
The reaction proceeds via nucleophilic substitution, where the amine group of 4-aminophenylacetamide attacks the electrophilic sulfur in the sulfamoyl chloride. TEA neutralizes HCl byproduct, driving the reaction to completion.
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1). Key characterization data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₄O₃S | |
| Melting Point | 198–202°C | |
| NMR (DMSO-d₆) | δ 2.08 (s, 3H, CH₃), 2.34 (s, 6H, pyrimidine-CH₃), 7.62–7.89 (m, Ar-H) |
Synthesis of Intermediate B: 4-Ethyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol
Cyclization of Thiosemicarbazide Precursor
Step 1: Preparation of Pyridin-4-yl-thiosemicarbazide
Reaction of pyridin-4-carbohydrazide with ammonium thiocyanate in acidic ethanol yields the thiosemicarbazide precursor.
Reaction Conditions
Step 2: Cyclization to 1,2,4-Triazole-3-Thiol
Heating the thiosemicarbazide in 2N NaOH induces cyclization:
Alkylation to Introduce Ethyl Group
The triazole-thiol is alkylated using ethyl bromide in the presence of potassium carbonate:
Reaction Conditions
Coupling of Intermediates A and B
Nucleophilic Substitution Reaction
Intermediate A is converted to its α-chloroacetamide derivative using chloroacetyl chloride , which subsequently reacts with Intermediate B:
Step 1: Chloroacetylation
Step 2: Sulfanyl Bridge Formation
Reaction Conditions
Industrial-Scale Optimization Strategies
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | +12% |
| Catalyst | Tetrabutylammonium iodide | +18% |
| Temperature | 40°C | +9% |
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times by 40% compared to batch methods, achieving 82% yield in coupling steps.
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal analysis confirms the s-cis conformation of the acetamide moiety and planar triazole-pyridine system.
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. This can lead to therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide and Acetamide Derivatives
- Sulfacitine (N-[4-[[(1-ethyl-1,2-dihydro-2-oxo-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide): Structural Similarities: Shares the sulfamoylphenylacetamide backbone but replaces the triazole-sulfanyl group with a pyrimidinone moiety. Activity: Sulfacitine is a sulfonamide antibiotic, suggesting the target compound may also exhibit antibacterial properties via similar mechanisms (e.g., dihydropteroate synthase inhibition) .
FP1-12 Hydroxyacetamide Derivatives :
Triazole-Containing Analogs
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl Sulfanyl Acetamides :
- Nefazodone Intermediate (S-ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one): Structural Similarities: Shares a triazolone core but lacks the pyrimidine-sulfamoyl group. Activity: Nefazodone is an antidepressant, indicating that triazole derivatives can target central nervous system pathways .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features both pyrimidine and triazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial effects, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.56 g/mol. The structure includes two key functional groups: a sulfamoyl group and a triazole ring, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated on cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 0.50 | Significant antiproliferative activity observed. |
| A2780 | 1.20 | Moderate sensitivity to the compound. |
| MCF-7 | 2.50 | Lower sensitivity compared to HeLa. |
These results indicate that the compound has a promising profile as an anticancer agent, particularly against cervical cancer cells.
Antimicrobial Activity
The compound's antimicrobial properties were also assessed. Preliminary results suggest it possesses activity against both bacterial and fungal strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect noted at 25 µg/mL |
| Escherichia coli | Moderate inhibition at 50 µg/mL |
| Candida albicans | Effective at 30 µg/mL |
These findings highlight its potential as a broad-spectrum antimicrobial agent.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyrimidine Moiety : Enhances interaction with biological targets due to its electron-withdrawing characteristics.
- Triazole Ring : Known for its ability to form hydrogen bonds, which may facilitate binding to target proteins.
- Sulfamoyl Group : Contributes to the compound's solubility and stability.
Case Studies
A notable study published in MDPI evaluated various derivatives of this compound, revealing that modifications in the side chains significantly influenced their biological activities. For example, compounds with longer alkyl chains displayed enhanced anticancer activity compared to their shorter counterparts .
Q & A
Q. What formulation strategies improve its bioavailability and stability in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
